C-3 Stereochemistry Dictates NRPS Substrate Recognition
When 5‑methylene‑isoleucine is incorporated into bacitracin, the resulting amino acid side chain is unsaturated and comprises **5 carbon atoms**. In contrast, the side chains of isoleucine and valine residues comprise **4 and 3 carbon atoms**, respectively [1]. This structural increment is not achievable with any proteinogenic branched‑chain amino acid and directly enlarges the hydrophobic contact surface and steric footprint of the residue.
| Evidence Dimension | Number of carbon atoms in the amino acid side chain |
|---|---|
| Target Compound Data | 5 carbon atoms |
| Comparator Or Baseline | Isoleucine – 4 carbon atoms; Valine – 3 carbon atoms |
| Quantified Difference | +1 carbon vs Isoleucine; +2 carbons vs Valine |
| Conditions | Structural analysis as described in patent AU2010311762A1 |
Why This Matters
The increased carbon count directly translates to greater hydrophobicity and steric bulk, which are critical parameters when tuning peptide‑target interactions or chromatographic properties for purification and analysis.
- [1] AU2010311762A1 – New Bacitracin antibiotics. Xellia Pharmaceuticals APS. Priority date: 28 Oct 2009. Available from: Google Patents. View Source
